2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid
Description
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 of the cyclopropane ring and a 6-methylpyridin-2-yl substituent at position 2. The cyclopropane ring introduces significant steric strain, influencing the compound’s reactivity and conformational stability. This structural combination makes the compound a candidate for applications in medicinal chemistry, particularly as a building block for drug discovery .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13) |
InChI Key |
CEBUULIJAZODTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyridine Derivatives
A key step in the preparation of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid is the cyclopropanation of a suitable 6-methylpyridin-2-yl precursor. This can be achieved by:
- Reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane or related carbene precursors in the presence of a catalyst to form cyclopropane rings attached to the pyridine nucleus.
- The nitrile or carboxylic acid functional group can be introduced or converted in subsequent steps to yield the carboxylic acid moiety on the cyclopropane ring.
This approach has been reported in various synthetic protocols where the cyclopropanation reaction is carefully controlled to favor the formation of the cyclopropane ring with the desired substitution pattern.
Reductive Amination and Functional Group Transformations
According to patent literature, a related synthetic route involves:
- Reductive amination reactions between cyanohydrins and pyridin-2-yl-methylamine derivatives in a basic reaction medium, often using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.
- The reduction is typically carried out with sodium cyanoborohydride, a mild reducing agent that facilitates selective reductive amination at room temperature.
- Iron sulfate or other metal salts may be added to suppress side reactions involving cyanide ions.
- Subsequent hydrolysis and esterification steps convert amides or nitriles into carboxylic acids, completing the synthesis of the target cyclopropane carboxylic acid derivative.
Cyclopropanation via Nitrogen Ylide Intermediates
Recent research demonstrates an efficient cyclopropanation method employing nitrogen ylides derived from tertiary amines and haloacetates:
- For example, the cyclopropanation of 2-vinylpyrimidine derivatives with nitrogen ylides generated from tert-butyl bromoacetate and DABCO yields cyclopropane carboxylates in good yields.
- This method is applicable to pyridine analogs and allows access to cyclopropane carboxylic acids after appropriate hydrolysis.
- The process is notable for mild conditions and high stereoselectivity, which is important for obtaining chiral cyclopropane derivatives.
Chiral Resolution and Purification
Breaking the Diastereomeric Salt
- The pure chiral acid is recovered by treatment of the diastereomeric salt with aqueous sodium hydroxide followed by acidification to precipitate the free acid.
- This step is conducted under controlled pH and temperature to maintain stereochemical integrity and high purity of the final product.
Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropanation | Diazomethane or nitrogen ylide + pyridine derivative | Formation of cyclopropane ring on 6-methylpyridin-2-yl |
| Reductive amination | Pyridin-2-yl-methylamine + cyanohydrin, NaBH3CN, DABCO | Introduction of amino/carboxamido functionalities |
| Hydrolysis and esterification | Acid/base hydrolysis, ester formation | Conversion to carboxylic acid group |
| Chiral resolution | (S)-1-(1-naphthyl)ethylamine salt, recrystallization | Enantiomeric enrichment to >98% ee |
| Salt breaking and acid recovery | NaOH aqueous, acidification | Isolation of pure chiral 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
Research Findings and Practical Considerations
- The use of sodium cyanoborohydride in reductive amination is preferred due to its mild reducing properties and selectivity, minimizing side reactions and improving yield.
- Employing DABCO as a base facilitates nitrogen ylide formation and enhances cyclopropanation efficiency.
- Metal salts like iron sulfate can be added to suppress cyanide-related side reactions in reductive amination, improving purity and safety profiles.
- Chiral resolution via diastereomeric salt formation is a robust method for obtaining enantiomerically pure cyclopropane carboxylic acids, critical for pharmaceutical applications.
- Industrial scale-up would require optimization of solvent volumes, reaction times, and purification steps to balance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine and Quinoline Derivatives
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8, ) replaces the pyridine ring with a pyrimidine system (two nitrogen atoms), enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound’s 6-methylpyridin-2-yl group .
- 2-(Difluoromethyl)quinoline-3-carboxylic acid () features a larger, planar quinoline ring, which may improve π-π stacking interactions but increase molecular weight (213.59 g/mol) .
Substituent Effects on Acidity and Reactivity
- Methoxy vs. Methyl Groups: The 5-methoxy analog (C₁₀H₁₁NO₃, ) has higher polarity due to the methoxy group, whereas the 6-methyl group in the target compound improves membrane permeability .
- Cyano Group: trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2) exhibits stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2.5) compared to the target compound’s pyridine-linked system (estimated pKa ~4.5) .
Aromatic vs. Aliphatic Substituents
- The dichlorophenyl derivative (C₁₀H₈Cl₂O₂, ) demonstrates significantly higher molecular weight (231.1 g/mol) and hydrophobicity, which may hinder solubility but enhance binding to hydrophobic protein pockets .
Notes
Synthesis and Characterization : Per , intermediates in synthesizing cyclopropane-carboxylic acids must be rigorously characterized (e.g., NMR, HPLC) to confirm purity and structural integrity .
Safety Considerations : While specific data for the target compound are unavailable, analogous carboxylic acids (e.g., ) require handling with gloves and eye protection due to irritancy .
Applications : The compound’s balanced lipophilicity and hydrogen-bonding capacity make it suitable for fragment-based drug design, particularly in targeting enzymes or receptors requiring aromatic interactions .
Biological Activity
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and metabolic diseases. This article reviews its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
The molecular formula of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is , with a molecular weight of 177.20 g/mol. Its structure features a cyclopropane ring attached to a pyridine moiety, which is critical for its biological interactions.
The compound has been shown to act primarily as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). Inhibition of NAMPT can lead to reduced NAD+ levels, affecting cellular metabolism and promoting apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Antitumor Efficacy
A study explored the antitumor effects of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid on various cancer models. The compound exhibited significant tumor growth inhibition in xenograft models, particularly in osteosarcoma cell lines. The IC50 values ranged from 100 nM to 200 nM depending on the specific cancer type .
Pharmacokinetics
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics when administered orally. For instance, a study reported a maximum plasma concentration () of approximately 8234 µg/L after administration at a dose of 100 mg/kg, highlighting its potential for effective systemic delivery .
Safety and Toxicology
Initial safety assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation for toxicity. Safety data sheets suggest standard precautions should be taken during handling due to potential irritant properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid?
- Methodological Answer : Synthesis typically begins with 6-methylpyridine-2-carboxylic acid as the precursor. Cyclopropanation is achieved via reactions with diazomethane or transition metal-catalyzed methods (e.g., Simmons-Smith conditions). The carboxylic acid group is preserved or reintroduced post-cyclopropanation. Purification involves recrystallization or chromatography (e.g., silica gel with eluents like ethyl acetate/hexane) to ensure >95% purity . For analogs, AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio databases) optimize routes by predicting feasible precursors and reaction conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm cyclopropane ring geometry (e.g., coupling constants ≈ 5–8 Hz, ≈ 8–12 Hz) and methylpyridinyl substitution patterns .
- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .
- X-ray Crystallography : Resolves stereochemistry and bond strain in the cyclopropane ring .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity and reactivity?
- Methodological Answer : Stereoisomers (e.g., cis vs. trans cyclopropane) exhibit divergent binding affinities. For example, trans-isomers of related cyclopropane-carboxylic acids show higher inhibition of cysteine proteases (ΔG = -7.2 kcal/mol) compared to cis-isomers (ΔG = -5.8 kcal/mol) due to steric compatibility with enzyme active sites . To assess stereochemical effects:
Chiral HPLC separates enantiomers.
Molecular docking (e.g., AutoDock Vina) models binding poses.
Kinetic assays measure values for each isomer .
Q. How can conflicting data on enzyme inhibition be resolved?
- Methodological Answer : Discrepancies in binding affinities (e.g., Study A: ΔG = -7.2 kcal/mol vs. Study B: ΔG = -6.5 kcal/mol for the same target ) may arise from:
- Experimental variables : Buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% alters protein stability).
- Assay type : Fluorescence quenching vs. calorimetry.
Resolution strategies :
Standardize assay protocols (e.g., uniform buffer systems).
Validate via orthogonal methods (e.g., SPR and ITC).
Use mutant enzymes to isolate binding contributions of specific residues .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., GROMACS) to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs (e.g., methyl vs. chloro substituents) .
- Pharmacophore Modeling : Identifies critical interaction motifs (e.g., hydrogen bonds between the carboxylic acid and Arg residues in ACO2) .
Key Research Considerations
- Synthetic Challenges : Cyclopropanation of electron-deficient pyridinyl rings requires careful optimization to avoid ring-opening side reactions .
- Biological Relevance : Methyl substitution at the pyridine 6-position enhances metabolic stability compared to chloro analogs, as shown in microsomal stability assays (t > 60 min vs. 40 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
